N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, introduction of the dichlorophenyl group, and subsequent functionalization with the dimethoxy and carboxamide groups. Common reagents used in these reactions include dichlorobenzene, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide include other isoquinoline derivatives with different substituents. Examples include:
- N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxyisoquinoline
- N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1014087-17-2 |
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Molecular Formula |
C23H27Cl2N3O4 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C23H27Cl2N3O4/c1-14(22(29)26-8-6-15-4-5-18(24)12-19(15)25)27-23(30)28-9-7-16-10-20(31-2)21(32-3)11-17(16)13-28/h4-5,10-12,14H,6-9,13H2,1-3H3,(H,26,29)(H,27,30)/t14-/m0/s1 |
InChI Key |
TVZFOLSUFMYSNH-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=C(C=C(C=C1)Cl)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Canonical SMILES |
CC(C(=O)NCCC1=C(C=C(C=C1)Cl)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
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